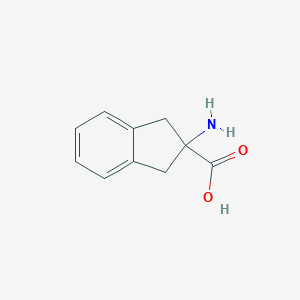

2-Amino-2-indancarboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFXIWMAQOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290762 | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27473-62-7 | |

| Record name | 27473-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Amino 2 Indancarboxylic Acid and Its Analogues

Stereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2-amino-2-indancarboxylic acid is crucial for understanding their structure-activity relationships. Various methods have been developed to achieve high levels of stereoselectivity.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the formation of a new stereocenter. wikipedia.orgethz.ch This approach has been successfully applied to the synthesis of α-amino acids. scispace.com

One notable example involves the use of Ni(II) complexes of glycine (B1666218) Schiff bases with chiral tridentate ligands. bioorganica.com.uaresearchgate.net These complexes serve as chiral nucleophilic glycine equivalents. bioorganica.com.ua The chiral environment provided by the ligand directs the stereoselective alkylation of the glycine moiety. researchgate.net For instance, the alkylation of a Ni(II) complex derived from a glycine Schiff base and a chiral ligand with an appropriate electrophile can lead to the formation of the desired amino acid precursor with high diastereoselectivity. bioorganica.com.uaresearchgate.netmdpi.com After the alkylation step, the chiral auxiliary can be removed and recycled, yielding the enantiomerically enriched target amino acid. mdpi.com This methodology has proven to be effective for the synthesis of a variety of structurally diverse and tailor-made amino acids. bioorganica.com.uaresearchgate.net

Diastereoselective Methods for Enantiopure Isomers

Diastereoselective methods are instrumental in the synthesis of enantiopure isomers by creating a new stereocenter with a specific configuration relative to an existing one. A common strategy is the diastereoselective Strecker reaction, which involves the addition of a cyanide source to a C=N bond formed between a ketone and a chiral amine. nih.gov

In the context of cyclic quaternary α-amino acids, the diastereoselective hydrogenation of aromatic compounds can be influenced by the directing effect of functional groups. researchgate.net For example, the diastereoselectivity of hydrogenation can be controlled by the steric repulsion or electronic attraction between a substituent on the aromatic ring and the catalyst surface. researchgate.net The amino group, in particular, can exhibit high haptophilicity, leading to a specific diastereomer as the major product. researchgate.net

Another approach involves the "self-regeneration of stereocenters" (SRS) principle, where a chiral center in the starting material directs the formation of a new stereocenter with high diastereoselectivity. nih.gov This has been utilized in radical cross-coupling reactions to produce chiral amino alcohols, which can be precursors to amino acids. nih.gov

Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its analogues. An effective method for the large-scale preparation of this amino acid involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene. nih.govehu.eus This process is characterized by high chemical yields and operationally convenient procedures. nih.gov

The key steps in this scalable synthesis are:

Monoalkylation: The initial reaction between the Ni(II)-glycine complex and o-dibromoxylylene is conducted under phase-transfer conditions, resulting in a high yield of the monoalkylated intermediate. nih.gov

Cyclization: The intermediate is then cyclized under homogeneous conditions to form the indane ring system. nih.gov

Decomposition: Finally, the target this compound is obtained by decomposition of the complex, which also allows for the recovery of the ligand for reuse. nih.gov

This route is notable for its efficiency, with high yields reported for each step, making it a practical approach for producing significant quantities of the target compound. nih.gov

| Step | Reagents and Conditions | Product | Yield (%) |

| Monoalkylation | Ni(II)-complex of glycine Schiff base, o-dibromoxylylene, Phase-transfer conditions | Monoalkylated complex | 97.2 |

| Cyclization | Monoalkylated complex, DMF, NaO-t-Bu | Cyclized product | 93.1 |

| Decomposition | Cyclized product | This compound | 97.9 |

Novel Synthetic Strategies

In addition to established methods, researchers are continuously exploring novel synthetic strategies to access this compound and its derivatives with improved efficiency and diversity.

Dialkylation of Nucleophilic Glycine Equivalents

A highly effective strategy for the synthesis of this compound is the dialkylation of a nucleophilic glycine equivalent. nih.govehu.eus This method utilizes a Ni(II) complex of a glycine Schiff base as the glycine equivalent. nih.govucj.org.ua The synthesis proceeds through a sequential two-step alkylation process.

The first step is a monoalkylation of the glycine complex with o-dibromoxylylene under phase-transfer catalysis conditions. nih.gov This is followed by an intramolecular cyclization, which constitutes the second alkylation step, to form the indane ring structure. nih.gov This approach is particularly advantageous due to its high efficiency and the mild reaction conditions employed. nih.gov The use of the Ni(II) complex allows for the activation of the glycine α-carbon, facilitating the dialkylation. nih.gov

Multicomponent Reaction Paradigms for Indane Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govrsc.orgrsc.org MCRs have been increasingly applied to the synthesis of diverse heterocyclic and carbocyclic scaffolds. researchgate.netnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are relevant to the synthesis of indane derivatives. For example, MCRs involving aryl glyoxals and other building blocks have been used to construct various heterocyclic systems. rsc.orgrsc.org The development of novel MCRs that could assemble the indane core and introduce the amino and carboxylic acid functionalities in a single step represents a promising future direction in this field. researchgate.net Such strategies could significantly streamline the synthesis of these valuable amino acid analogues. rsc.org

Strategic Derivatization for Enhanced Functionality and Analytical Detection

Strategic derivatization of this compound and its analogues is a critical aspect of its chemical manipulation, enabling enhanced functionality and improving its detectability in various analytical techniques. These modifications target the inherent amino and carboxylic acid groups to introduce new properties or to facilitate analysis.

Targeted Functionalization of Amino and Carboxylic Acid Moieties

The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the same carbon atom makes this compound a versatile building block for further chemical synthesis. nih.govnih.gov These functional groups can be selectively or simultaneously modified to create a diverse range of derivatives with tailored properties.

The carboxylic acid group can undergo esterification or amidation reactions. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation, the formation of an amide bond, occurs when the carboxylic acid is reacted with an amine. This reaction is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is linked to the amino group of another. nih.gov Various coupling reagents have been developed to facilitate efficient amide bond formation in organic solvents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). thermofisher.com In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used, often in conjunction with N-hydroxysulfosuccinimide to enhance coupling efficiency. thermofisher.com

The amino group, being basic, readily reacts with various electrophiles. Acylation, the reaction with an acyl halide or anhydride, is a common modification. libretexts.org This reaction can be used to introduce a variety of acyl groups, including those with fluorescent tags for enhanced detection. For instance, reagents like 9-anthryldiazomethane (B78999) (ADAM) can be used to derivatize molecules for fluorescence detection. thermofisher.com Furthermore, the amino group can be functionalized to introduce other chemical moieties, expanding the potential applications of the resulting derivatives. mdpi.com

One strategy for modifying the carboxylic acid group involves its conversion into an aliphatic amine. This is accomplished by coupling the carboxylic acid with a half-protected aliphatic diamine, followed by the removal of the protecting group, yielding a primary amine that can undergo further reactions. thermofisher.com

These targeted functionalizations are crucial for synthesizing novel compounds with specific biological activities or for preparing derivatives suitable for analytical applications.

Charge Reversal Derivatization for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules. However, the sensitivity of detection can be a limiting factor, especially for compounds that ionize poorly. Charge reversal derivatization is a strategy employed to enhance the MS signal of analytes like this compound. This approach involves chemically modifying the analyte to reverse its inherent charge, thereby improving its ionization efficiency and detection sensitivity in the mass spectrometer. nih.govlongdom.org

For carboxylic acids, which typically form negative ions (anions) in the mass spectrometer, derivatization can convert them into species that readily form positive ions (cations). nih.gov This "charge reversal" significantly boosts the signal intensity, often by several orders of magnitude. nih.gov A common method involves converting the carboxylic acid into an amide that bears a permanent positive charge. nih.gov For example, the derivatizing reagent N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to a carboxylic acid to form a cationic amide, leading to a 10- to 20-fold increase in detection sensitivity compared to the underivatized analyte. nih.gov Another reagent, dimethylaminophenacyl bromide (DmPABr), reacts with carboxylic acids to reverse their polarity from negative to positive, which also enhances their detection in multiple reaction monitoring (MRM) mode. longdom.org

The benefits of charge reversal derivatization extend beyond increased sensitivity. The addition of a bulky group, such as a phenyl ring from the derivatizing reagent, can improve the chromatographic separation of the derivatized analytes. longdom.org Furthermore, the fragmentation patterns of these derivatized molecules in tandem mass spectrometry (MS/MS) can provide greater structural information, enhancing the specificity of the analysis. nih.gov

Table 1: Examples of Charge Reversal Derivatizing Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Functional Group Targeted | Principle of Enhancement |

| N-(4-aminomethylphenyl)pyridinium | AMPP | Carboxylic acid | Forms a cationic amide, increasing positive ion mode signal. nih.gov |

| Dimethylaminophenacyl Bromide | DmPABr | Carboxylic acid | Reverses polarity to positive, enhancing detection. longdom.org |

| 2-dimethylaminoethylamine | DMED | Carboxylic acid | Introduces a tertiary amine for charge reversal. mdpi.com |

| Acetylpyridine | acpy | Carbon-carbon double bonds | Pyridine ring facilitates charge reversal. mdpi.com |

Isotope-Coded Derivatization for Quantitative Proteomics and Metabolomics

Quantitative analysis of complex biological samples, such as in proteomics and metabolomics, often relies on stable isotope labeling. nih.gov Isotope-coded derivatization is a powerful technique that allows for the accurate comparison of the abundance of molecules between different samples. nih.govdeepdyve.com This method involves labeling molecules from one sample with a reagent containing a light isotope (e.g., ¹²C, ¹⁴N) and molecules from another sample with an identical reagent containing a heavy isotope (e.g., ¹³C, ¹⁵N). nih.gov

When the samples are mixed and analyzed by mass spectrometry, the chemically identical but isotopically distinct molecules appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the molecule in the original samples. wikipedia.org

Several isotope-coded derivatization strategies have been developed. Isotope-Coded Affinity Tags (ICAT) are reagents that specifically target cysteine residues in proteins. They consist of a reactive group, an isotopically coded linker, and an affinity tag (like biotin) for selective isolation of the labeled peptides. nih.govwikipedia.org

Another widely used approach is the use of isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). nih.govrug.nl These reagents react with primary amines, such as the N-terminus of peptides and the side chain of lysine (B10760008) residues. rug.nl In this method, different samples are labeled with tags that have the same total mass (isobaric) but are designed to produce unique reporter ions of different masses upon fragmentation in the mass spectrometer. nih.gov The relative intensities of these reporter ions are then used to quantify the corresponding peptides. Derivatization with TMT reagents has been shown to facilitate the analysis of amine metabolites, including amino acids, using standard liquid chromatography-mass spectrometry (LC-MS) setups typically used for proteomics. nih.gov

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is an in-vivo labeling technique where cells are grown in media containing either normal or heavy isotope-labeled amino acids. rug.nl This allows for the incorporation of the isotopic label into all newly synthesized proteins.

These isotope-coding strategies provide a robust framework for quantitative studies, enabling researchers to investigate changes in protein and metabolite levels in response to various stimuli or in different disease states.

Table 2: Comparison of Isotope-Coded Derivatization Techniques

| Technique | Abbreviation | Target Moiety | Principle |

| Isotope-Coded Affinity Tag | ICAT | Cysteine residues | Labeling with light and heavy isotope tags for relative quantification. nih.govwikipedia.org |

| Tandem Mass Tags | TMT | Primary amines | Isobaric tags that generate unique reporter ions upon fragmentation for multiplexed quantification. nih.gov |

| Isobaric Tags for Relative and Absolute Quantitation | iTRAQ | Primary amines | Similar to TMT, uses isobaric tags for relative and absolute quantification. rug.nl |

| Stable Isotope Labeling by Amino acids in Cell Culture | SILAC | In-vivo protein synthesis | Metabolic incorporation of light or heavy amino acids for quantitative proteomics. rug.nl |

Development of Novel Derivatizing Reagents

The continuous pursuit of higher sensitivity, selectivity, and broader applicability in analytical chemistry drives the development of new derivatizing reagents. For the analysis of amino acids and related compounds, novel reagents are designed to overcome the limitations of existing methods and to enable new types of analyses.

One area of development focuses on creating reagents for pre-column derivatization in liquid chromatography. For instance, a novel reagent, Ns-MOK-β-Pro-OSu, was developed for the determination of amino acids, including taurine, using ultra-high-performance liquid chromatography-high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS). mdpi.com This reagent allows for the detection of 18 different amino acids in a short analysis time. The fragmentation of the derivatized amino acids produces a characteristic fragment ion, which allows for highly selective and sensitive quantification. mdpi.com

Another strategy involves the development of reagents that enhance detectability in gas chromatography (GC). Alkylation reagents, for example, can be used to form esters, ethers, and amides, often resulting in more stable and volatile derivatives suitable for GC analysis. research-solution.com Reagents containing fluorine atoms, such as pentafluorobenzyl bromide (PFB-Br), are particularly useful as they enhance the response of the electron capture detector (ECD), a highly sensitive detector for halogenated compounds. libretexts.org

The functionalization of chiral auxiliaries is another active area of research. For example, a new oxidatively stable ligand was developed for the chiral functionalization of amino acids in Ni(II)-Schiff base complexes. beilstein-journals.org This new ligand improves the stereoselectivity of the reactions and enhances the reactivity of the complex towards electrophiles, facilitating the synthesis of functionalized amino acids. beilstein-journals.org

The development of such novel reagents expands the analytical toolbox for researchers studying this compound and its analogues, enabling more detailed and comprehensive investigations into their chemical and biological properties.

Molecular Structure, Conformational Analysis, and Spectroscopic Elucidation

Advanced Conformational Analysis

The folded nature of the indan (B1671822) ring system dictates the spatial arrangement of the amino and carboxylic acid groups, leading to distinct conformational preferences.

MD simulations of tripeptides containing 2-aminoindane-2-carboxylic acid have been used to explore its conformational space in an aqueous environment. nih.gov These simulations provide insights into how this constrained amino acid influences the secondary structure of peptides, indicating its potential to be systematically used in the rational design of conformationally ordered and biologically active peptides. nih.gov

| Compound Isomer | Calculated Dipolar Moment (Debyes) | Nitrogen Net Charge |

|---|---|---|

| RR-II | 1.1405 | -0.736 |

| RS-II | 1.2764 | -0.759 |

| RR-III | 1.6666 | -0.736 |

| RS-III | 1.5676 | -0.760 |

Spectroscopic techniques provide experimental validation for the computationally predicted conformations. While specific UV-Vis and rotational spectroscopy data for the parent this compound are not extensively detailed in the provided results, the principles of these techniques are crucial for conformational analysis. wisc.edu

The conformation of this compound is stabilized by a network of intramolecular non-covalent interactions. wikipedia.org These interactions, including hydrogen bonds and van der Waals forces, play a critical role in defining the three-dimensional structure of molecules. wikipedia.orggatech.edu The rigid indan backbone brings various functional groups into proximity, facilitating these interactions.

For example, hydrogen bonding between the amino group and the carboxylic acid group, or with other substituents, can significantly influence the conformational stability. nih.gov The study of such interactions is fundamental to understanding protein folding and the binding of small molecules to biological targets. wikipedia.org The energy of these interactions, typically in the range of 1-5 kcal/mol, is a key determinant of the preferred molecular conformation. gatech.edu

Stereochemical Characterization

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R) and (S). The absolute configuration is a critical determinant of its biological activity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including amino acids. nih.govuoc.gr Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the connectivity and stereochemistry of the molecule. nih.govuoc.grmdpi.com

For complex structures, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish correlations between different nuclei and unambiguously assign the chemical shifts. uoc.gr In the context of this compound derivatives, NMR is used to confirm the structure and purity of synthesized compounds. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra are sensitive to the molecule's conformation, providing valuable data for stereochemical assignment. researchgate.net

| Proton Type | Chemical Shift Range (ppm) |

|---|---|

| α-CH | ~3.5 - 4.5 |

| β-CH | ~1.5 - 3.0 |

| Amine (NH2) | Variable, often broad |

| Carboxyl (COOH) | ~10 - 13 |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique has been successfully applied to derivatives of this compound to unambiguously assign their absolute configurations. nih.govfigshare.com

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the biological and pharmacological activities of this compound derivatives concerning antiviral and anticancer mechanisms as outlined in the requested structure.

Research detailing the efficacy of this compound derivatives in the specific contexts of protease inhibition, modulation of viral replication, induction of apoptosis in malignant cells, cell cycle modulation, or their selective cytotoxicity profiles is not present in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific chemical compound. Information available for other classes of amino acid derivatives or related structures cannot be substituted without violating the core instruction to focus exclusively on this compound and its derivatives.

Biological Activities and Pharmacological Mechanisms of 2 Amino 2 Indancarboxylic Acid Derivatives

Anticancer Potential and Induced Cell Death Pathways

Alkylating Agent Properties of Specific Derivatives

An alkylating agent is a type of compound that can introduce an alkyl group into another molecule. In pharmacology, antineoplastic alkylating agents exert their cytotoxic effects by attaching an alkyl group to DNA, which can disrupt DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

However, based on available scientific literature, there is no evidence to suggest that 2-amino-2-indancarboxylic acid or its derivatives function as biological alkylating agents. The term "alkylation" is associated with this compound only in the context of its chemical synthesis, where alkylation reactions are used to construct the indane ring structure nih.gov. This synthetic process does not confer alkylating properties to the final molecule in a biological context.

Modulation of Enzyme Systems

Comprehensive Enzyme Inhibition Studies

While comprehensive enzyme inhibition screening for this compound is not widely documented, the broader class of amino acid derivatives has been studied for various enzyme inhibitory activities. For instance, novel amino acid Schiff base-Zn(II) complexes have been synthesized and evaluated for their inhibitory effects on key enzymes in neurodegeneration, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

These studies show that amino acid-derived structures can exhibit potent, dose-dependent inhibition of metabolic enzymes. The table below presents inhibitory constants (Ki) for representative amino acid Schiff base-Zn(II) complexes against cholinesterase enzymes, illustrating the potential for this class of compounds to interact with enzymatic targets. ijcce.ac.ir

| Compound | Target Enzyme | Ki (µM) |

| Isoleucine Schiff Base-Zn(II) Complex | Acetylcholinesterase (AChE) | 78.04 ± 8.66 |

| Isoleucine Schiff Base-Zn(II) Complex | Butyrylcholinesterase (BChE) | 24.31 ± 3.98 |

| Phenylalanine Schiff Base-Zn(II) Complex | Acetylcholinesterase (AChE) | 111.24 ± 12.61 |

| Phenylalanine Schiff Base-Zn(II) Complex | Butyrylcholinesterase (BChE) | 85.18 ± 7.05 |

| Methionine Schiff Base-Zn(II) Complex | Acetylcholinesterase (AChE) | 95.50 ± 10.12 |

| Methionine Schiff Base-Zn(II) Complex | Butyrylcholinesterase (BChE) | 59.72 ± 6.24 |

This data is for amino acid Schiff base-Zn(II) complexes and is provided for illustrative purposes regarding enzyme inhibition by amino acid derivatives. It does not represent data for this compound.

Interactions with Metabolic Pathways

Direct studies on the metabolic fate of this compound are limited. However, research into the metabolism of its parent compound, 2-aminoindane (2-AI), provides significant insights into its likely metabolic pathways. nih.gov A study characterizing the in vitro and in vivo metabolism of 2-AI found that it undergoes several biotransformations. nih.gov

In incubations with human liver S9 fractions, 2-AI was found to undergo acetyl conjugation. nih.gov In vivo studies using rat urine samples identified metabolites formed through hydroxylation of the indane ring system as well as acetylation. nih.gov Specifically, the acetylation of 2-AI was shown to be catalyzed exclusively by the N-acetyl transferase 2 (NAT2) isoform, which is known for its genetic polymorphism in humans. nih.gov Given these findings, it is plausible that this compound could interact with similar metabolic pathways, particularly those involving conjugation and oxidation.

Key Metabolic Reactions of the Related Compound 2-Aminoindane nih.gov

| Sample Type | Metabolic Pathway Observed | Metabolites Formed |

|---|---|---|

| Human Liver S9 | Acetylation | Acetyl-2-aminoindane |

| Rat Urine | Hydroxylation | Hydroxy-2-aminoindane (diastereomers) |

| Rat Urine | Acetylation | Acetyl-2-aminoindane |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com Both carboxylic acids and amino acids have been explored as building blocks for designing carbonic anhydrase inhibitors (CAIs), as these chemical groups can interact with the zinc ion in the enzyme's active site. mdpi.comnih.govnih.gov

Despite the structural features of this compound (containing both an amino and a carboxylic acid group), no specific studies have been found that evaluate its inhibitory activity against any carbonic anhydrase isoform. Research in this area has focused on other classes of carboxylic acids, and it remains unknown whether the unique rigid, bicyclic structure of this compound would confer any inhibitory properties. nih.govnih.gov Conversely, some amino acids and amines have been found to act as carbonic anhydrase activators. mdpi.comunifi.it

Amino Acid Transport System Modulation

Amino acid transporters are membrane proteins that control the movement of amino acids into and out of cells. The "System L" transporter is a key carrier for large neutral amino acids. Due to its structure as a rigid, bicyclic amino acid, this compound is a candidate for interaction with amino acid transport systems.

While direct studies on this compound are lacking, extensive research on the structurally analogous compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) provides a strong model for its potential mechanism. BCH is a well-known and selective inhibitor of the L-type amino acid transport system (System L). nih.gov

A study on dopaminergic neurons demonstrated that BCH competitively blocks the transport of L-DOPA, a substrate for System L, into the cells. This inhibition was concentration-dependent and specific, as BCH did not affect the cellular responses to dopamine (B1211576) itself. nih.gov This suggests that BCH's effect is localized to the transporter protein. Given the structural similarities, it is hypothesized that this compound may also act as a competitive inhibitor or substrate for System L transporters.

Effects of the System L Inhibitor BCH on Dopaminergic Neurons nih.gov

| Compound | Action | Effect |

|---|---|---|

| L-DOPA | Substrate for System L | Causes membrane hyperpolarization/outward current |

| BCH | Inhibitor of System L | Reduces the L-DOPA-induced hyperpolarization in a concentration-dependent manner |

| Dopamine | Neurotransmitter | Action is unaffected by BCH |

Inhibition of Large Amino Acid Transporters (e.g., LAT1)

Derivatives of this compound have been investigated for their potential to inhibit Large Amino Acid Transporters (LATs), particularly LAT1 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids such as leucine (B10760876) and is highly expressed in various cancer cells to meet their increased demand for nutrients that fuel proliferation. malariaworld.orgnih.govnih.gov The inhibition of LAT1 is considered a promising strategy in cancer therapy as it can deprive tumor cells of essential amino acids, thereby hindering their growth and proliferation. nih.gov

The structure-activity relationship (SAR) of LAT1 inhibitors has been a subject of extensive research. For an amino acid to be a substrate for LAT1, it generally requires a free carboxylic acid and an amino group. esmed.org Modifications to the core structure, such as the introduction of large lipophilic moieties, can lead to potent inhibitors. nih.gov

One of the well-characterized LAT1 inhibitors is JPH203 (also known as Nanvuranlat or KYT-0353). esmed.orgselleckchem.comresearchgate.net This tyrosine analog has demonstrated potent and selective inhibition of LAT1. nih.gov In vitro studies have shown that JPH203 dramatically inhibits leucine uptake in various cancer cell lines. For instance, in human colon cancer (HT-29) cells, JPH203 exhibited an IC50 value of 0.06 µM for leucine uptake inhibition and an IC50 of 4.1 µM for cell growth inhibition. nih.govselleckchem.com In S2 cells engineered to express human LAT1, the IC50 for leucine uptake inhibition was 0.14 µM. nih.govnih.gov Another standard, non-selective inhibitor of system L amino acid transporters is 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), which has been shown to induce apoptosis in cancer cells. nih.govselleckchem.com

The development of novel LAT1 inhibitors based on the structure of known LAT1 blockers like triiodothyronine (T3) has also been explored. A series of compounds based on a 2-amino-3-[3,5-dichloro-4-(naphthalene-1-methoxy)-phenyl]-propanoic acid core structure were designed and tested. Among these, compounds with specific substitutions on the naphthalene (B1677914) ring, such as a modified phenyl group at the C-7 position, showed competitive inhibition of LAT1 with Ki values in the low micromolar range. nih.gov For example, the compound SKN103 competitively inhibited LAT1 with a Ki value of 2.1 μM. nih.gov

Table 1: Inhibitory Activity of Selected Compounds on LAT1-mediated Leucine Uptake

| Compound | Cell Line | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| JPH203 (Nanvuranlat) | HT-29 | 0.06 | - | nih.govselleckchem.com |

| JPH203 (Nanvuranlat) | S2-hLAT1 | 0.14 | - | nih.govnih.gov |

| SKN103 | - | - | 2.1 | nih.gov |

| BCH | - | 156 (Ki) | - | nih.gov |

Effects on Cellular Nutrient Uptake and Homeostasis

The inhibition of large amino acid transporters like LAT1 by this compound derivatives has significant downstream effects on cellular nutrient uptake and homeostasis. By blocking the entry of essential amino acids, these inhibitors disrupt the nutrient supply to rapidly dividing cells, particularly cancer cells. nih.gov This nutrient deprivation can lead to a cascade of cellular events that ultimately suppress cell growth and proliferation. nih.gov

One of the key pathways affected by the inhibition of LAT1 is the mechanistic/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activation is dependent on the availability of amino acids, especially leucine. nih.gov By preventing the uptake of leucine through LAT1, inhibitors can suppress mTOR activity, leading to a reduction in protein synthesis and cell growth. nih.govnih.gov The compound SKN103, a competitive inhibitor of LAT1, has been shown to suppress mTOR activity in cancer cells. nih.gov

The inhibition of amino acid uptake can also induce a state of nutrient starvation within the cell. This can trigger various cellular stress responses and, in some cases, lead to apoptosis or programmed cell death. nih.govselleckchem.com The non-selective LAT1 inhibitor BCH, for instance, has been reported to induce apoptosis in cancer cells. selleckchem.com

Furthermore, the effects of amino acid transporter inhibition are not limited to cancer cells. In a study on chlamydial growth, it was observed that elevated concentrations of certain hydrophobic amino acids, which act as competitive inhibitors of the chlamydial amino acid transporter BrnQ, led to a stronger inhibition of chlamydial growth than amino acid depletion. This suggests that competitive inhibition of amino acid uptake can be an effective strategy to disrupt the growth of intracellular pathogens that rely on host cell nutrients. asm.org

Regulation of Thyroid Hormone Transport

L-type amino acid transporters, including LAT1 and LAT2, play a role in the transport of thyroid hormones across cell membranes. nih.govoup.comnih.gov Thyroid hormones are crucial for regulating metabolism, growth, and development. Their transport into cells is a necessary step for their biological activity.

Both LAT1 and LAT2 have been shown to transport thyroid hormones, although with different specificities. oup.comnih.gov For instance, LAT1 can transport 3,3'-diiodothyronine (B1196669) (T2) and triiodothyronine (T3). nih.gov LAT2 also transports T2 and, to a lesser extent, T3. oup.comnih.gov The transport of these hormones through LATs can be inhibited by the non-selective inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH). oup.comnih.gov

The structure-activity relationship for the interaction of thyroid hormone-like compounds with LAT2 has been investigated. These studies revealed that for a compound to be recognized and transported by LAT2, it requires the presence of both amino and carboxylic acid groups. The size of the hydrophobic group adjacent to these is also a determining factor. oup.com This indicates that derivatives of this compound, with their specific structural features, could potentially interact with and modulate the transport of thyroid hormones by LATs.

Other Investigated Biological Activities

Antimicrobial Activity

Derivatives of the aminoindane ring, the core structure of this compound, have demonstrated notable antibacterial properties. researchgate.netresearchgate.net The aminoindane scaffold is recognized for a range of bioactive properties, including antibacterial activity. researchgate.netresearchgate.net

In a study evaluating the antibacterial effects of specific aminoindane derivatives, compounds were tested against clinically significant bacteria such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These bacteria are major contributors to nosocomial infections and are known for their resistance to multiple antibiotics. researchgate.net

The study utilized disc diffusion and microdilution methods to assess antibacterial activity. researchgate.net Two aminoindane derivatives, referred to as compounds 8 and 9 in the study, exhibited inhibitory zones against both A. baumannii and MRSA, with diameters ranging from 0.7 to 1.0 mm. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.9025 to 15.625 µg/ml, indicating potent antibacterial activity. researchgate.net These findings suggest that the aminoindane ring can serve as a promising scaffold for the development of new antibacterial agents to combat drug-resistant pathogens. researchgate.net

Table 2: Antimicrobial Activity of Aminoindane Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/ml) | Reference |

|---|---|---|---|---|

| Compound 8 | A. baumannii | 0.7 - 1.0 | 3.9025 - 15.625 | researchgate.net |

| Compound 8 | MRSA | 0.7 - 1.0 | 3.9025 - 15.625 | researchgate.net |

| Compound 9 | A. baumannii | 0.7 - 1.0 | 3.9025 - 15.625 | researchgate.net |

| Compound 9 | MRSA | 0.7 - 1.0 | 3.9025 - 15.625 | researchgate.net |

Anti-inflammatory and Analgesic Properties of Indan (B1671822) Acid Derivatives

The indane ring system, a key structural feature of this compound, is associated with a variety of biological activities, including anti-inflammatory and analgesic properties. chemimpex.com Several indan acid derivatives have been synthesized and evaluated for these therapeutic effects.

Research in this area has led to the development of compounds that show significant anti-inflammatory and analgesic activity in preclinical models. For example, a series of new butanals and their corresponding carboxylic acid analogues were synthesized and evaluated for their cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) inhibitory activities. nih.gov Several of these compounds exhibited potent inhibition of these enzymes, which are key mediators of inflammation and pain. Two of the most promising compounds, FM10 and FM12, demonstrated encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov

In another study, pyrazole (B372694) derivatives were investigated for their anti-inflammatory and analgesic potential. dovepress.com The analgesic activity was assessed using the acetic acid-induced writhing test, a model for peripherally acting analgesics. Several of the synthesized compounds showed significant analgesic activity, with some being comparable to the standard drug ibuprofen. dovepress.com Furthermore, these compounds also demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α. dovepress.com

The study of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives also identified compounds with analgesic and anti-inflammatory activities comparable to the reference drug diclofenac (B195802) sodium. derpharmachemica.com Importantly, the most active of these compounds showed a lower ulcerogenic index than the reference drug, suggesting a potentially better safety profile. derpharmachemica.com

Antiplasmodial Activity

While direct studies on the antiplasmodial activity of this compound itself are not extensively documented, derivatives of related indole (B1671886) and indolone structures, which share the indane core, have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

A series of 66 new indolone-N-oxide derivatives were synthesized and evaluated for their in vitro activity against chloroquine-sensitive and resistant strains of P. falciparum. nih.gov One of the compounds, a 5-methoxy-indolone-N-oxide analogue (compound 26), displayed highly potent antiplasmodial activity, with IC50 values in the low nanomolar range (<3 nM on the FcB1 resistant strain and 1.7 nM on the 3D7 sensitive strain). nih.gov This compound also showed a very high selectivity index, indicating low cytotoxicity to human cell lines. In in vivo studies with Plasmodium berghei, another derivative (compound 1) demonstrated a 62% inhibition of parasitemia at a dose of 30 mg/kg/day. nih.gov

Indole-based compounds are known to exert their antiplasmodial effects through various mechanisms, including the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov The indole scaffold is present in several classes of antiplasmodial agents, such as piperidine (B6355638) indoles, spiroindolones, and bisindoles, which target different pathways in the parasite. nih.gov The promising antiplasmodial activity of these related compounds suggests that the indane framework could be a valuable starting point for the design and development of new antimalarial drugs.

Neurotransmitter Modulation and Receptor Interactions (e.g., mGluR2 antagonism)

Derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems and interact with various receptors within the central nervous system. Research has particularly focused on their interactions with opioid receptors and their potential to influence key enzymes involved in neurotransmitter synthesis.

One area of investigation has been the interaction of this compound with opioid receptors. The kappa-opioid receptor (KOR), a G protein-coupled receptor, is known to be involved in modulating pain, mood, and addiction. wikipedia.org Activation of KORs by agonists can lead to analgesia and has been explored for treating pain and addiction. nih.govmdpi.com The parent compound, 2-aminoindane-2-carboxylic acid, has been identified as a potent analgesic with a high affinity for kappa-opioid receptors, while showing low potency at delta-opioid receptors. nih.gov This selectivity is significant as the delta-opioid receptors are more commonly associated with respiratory depression. nih.gov

In addition to direct receptor binding, the potential for this class of compounds to modulate neurotransmitter synthesis has been considered. One target of interest is tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine (B1679862), and epinephrine. scbt.comwikipedia.org By converting L-tyrosine to L-DOPA, tyrosine hydroxylase plays a crucial role in regulating the levels of these vital neurotransmitters. wikipedia.org Inhibition of this enzyme can lead to a depletion of dopamine and norepinephrine in the brain. wikipedia.org 2-Aminoindan-2-carboxylic acid has been suggested as a potential inhibitor of tyrosine hydroxylase. mdpi.com Such inhibition could have significant effects on dopaminergic and noradrenergic signaling pathways.

While the prompt specifically mentions mGluR2 antagonism as a potential area of interaction, current scientific literature does not provide evidence of derivatives of this compound acting as mGluR2 antagonists. The research focus for this scaffold has primarily been on other targets within the central nervous system.

Below is a table summarizing the reported biological targets for this compound.

| Compound | Target | Activity |

|---|---|---|

| This compound | Kappa-Opioid Receptor | High-affinity ligand / Agonist |

| This compound | Delta-Opioid Receptor | Low-potency ligand |

| This compound | Tyrosine Hydroxylase | Potential Inhibitor |

Structure Activity Relationship Sar and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity nih.govexcli.de. This method develops mathematical models to predict the activity of new molecules based on their structural features nih.gov.

QSAR studies utilize molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be categorized as 2D or 3D and are used to build predictive models nih.gov. For a series of 2-Amino-2-indancarboxylic acid derivatives, a QSAR model would involve calculating a range of descriptors for each analogue. These could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP) researchgate.net. By employing statistical methods like multiple linear regression, these descriptors are used to create an equation that predicts the biological activity excli.deresearchgate.net. The goal is to develop a reliable model that can screen virtual compounds and prioritize the synthesis of those with the highest predicted potency nih.gov.

The core of QSAR is to establish a statistically significant correlation between the physico-chemical parameters of a series of compounds and their observed biological activities researchgate.net. The physico-chemical properties of molecules, such as hydrophobicity, electronic distribution, and steric shape, govern their interactions with biological systems nih.gov. A QSAR analysis seeks to understand how variations in these parameters within a class of compounds, like derivatives of this compound, affect a specific biological outcome, such as receptor binding affinity or enzyme inhibition mdpi.com. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental. These correlations provide valuable insights for rational drug design, guiding the modification of existing compounds to create new ones with improved biological profiles mdpi.com.

Pharmacophore Elucidation for Molecular Target Interaction

The development of a pharmacophore model for a specific compound is a crucial step in understanding its interaction with a biological target and in designing new molecules with improved activity. For this compound, its recognition as a conformationally restricted amino acid and its potent activity at kappa-opioid receptors provide a framework for elucidating its pharmacophoric features.

Identification of Key Interaction Motifs with Binding Sites

Molecular modeling studies suggest that this compound likely binds to the kappa-opioid receptor in a manner analogous to other well-known opioid ligands, such as morphine. The key interaction motifs are dictated by the specific chemical features of the molecule and the complementary residues within the receptor's binding pocket.

The primary interaction motifs for this compound are believed to include:

Ionic Interaction: A critical interaction for many opioid receptor ligands is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the receptor. In the case of this compound, the primary amino group is expected to form a strong ionic bond with this key aspartate residue (Asp138 in the human kappa-opioid receptor). This interaction is a cornerstone of its binding affinity.

Hydrogen Bonding: The carboxylic acid moiety of this compound can act as both a hydrogen bond donor and acceptor. This functional group can form hydrogen bonds with polar residues within the binding site, further contributing to the binding affinity and specificity.

The table below summarizes the key interaction motifs and the likely participating functional groups and receptor residues.

| Interaction Type | Ligand Functional Group | Potential Receptor Residues |

| Ionic Interaction | Primary Amine (-NH2) | Aspartate (e.g., Asp138) |

| Hydrophobic Interaction | Indan (B1671822) Ring System | Nonpolar residues (e.g., Valine, Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan) |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Polar residues (e.g., Tyrosine, Serine, Threonine, Asparagine, Glutamine) |

Mapping Spatial Requirements for Optimal Activity

The constrained conformation of this compound plays a pivotal role in defining the spatial requirements for its optimal activity. Unlike flexible molecules, its rigid structure pre-organizes the key functional groups into a specific three-dimensional arrangement that is complementary to the kappa-opioid receptor binding site.

The key spatial requirements for the activity of this compound can be mapped as follows:

Fixed Distance and Orientation of Charged and Hydrophobic Moieties: The indan backbone rigidly holds the primary amino group and the aromatic ring in a fixed spatial relationship. This precise arrangement is critical for simultaneously engaging the key aspartate residue (via the amino group) and the hydrophobic subpockets of the receptor (via the indan ring).

Defined Vector for the Carboxylic Acid: The position of the carboxylic acid relative to the indan ring and the amino group is also stereochemically defined. This specific vector is important for its ability to form productive hydrogen bonds with the appropriate residues in the binding site. Any significant deviation from this spatial arrangement would likely lead to a decrease in binding affinity.

A hypothetical pharmacophore model for this compound would, therefore, include the following features with defined spatial constraints:

A positive ionizable feature corresponding to the primary amino group.

A hydrophobic aromatic feature representing the benzene ring of the indan system.

A hydrogen bond acceptor/donor feature from the carboxylic acid group.

The distances and angles between these pharmacophoric features are critical for high-affinity binding to the kappa-opioid receptor. The table below outlines these essential pharmacophoric features and their spatial roles.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Spatial Role in Binding |

| Positive Ionizable | Primary Amine (-NH2) | Anchors the ligand in the binding site through a key ionic interaction. |

| Hydrophobic Aromatic | Benzene ring of the indan system | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Hydrogen Bond Acceptor/Donor | Carboxylic Acid (-COOH) | Forms specific hydrogen bonds, enhancing affinity and selectivity. |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to explore the conformational landscape and dynamic behavior of 2-amino-2-indancarboxylic acid, particularly within the context of larger molecular systems such as peptides.

MD simulations are instrumental in understanding how this compound influences the structure and dynamics of peptides. As a conformationally constrained amino acid, its incorporation can significantly rigidify a peptide backbone. frontiersin.orgnih.gov This reduction in conformational entropy can be advantageous for binding to biological targets, as less energy is required to adopt the bioactive conformation.

A study exploring the conformational landscape of non-coded amino acids involved 10-nanosecond MD simulations of a tripeptide, Ac-Ala-Aic-Ala-NH₂, in explicit water. nih.gov The findings from such simulations help to delineate the accessible conformational states and the stabilizing interactions that govern the peptide's structure. The rigid indane moiety restricts the Ramachandran angles (phi and psi) of the amino acid, thereby imparting a more defined secondary structure to the peptide. This pre-organization of the peptide backbone can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

Table 1: Representative Molecular Dynamics Simulation Parameters for a Peptide Containing this compound

| Parameter | Value |

| System | Ac-Ala-Aic-Ala-NH₂ in explicit water |

| Simulation Time | 10 ns |

| Temperature | 300 K |

| Force Field | Standard force fields for biomolecular simulations (e.g., AMBER, CHARMM) |

| Solvent Model | Explicit water model (e.g., TIP3P) |

This table represents typical parameters for MD simulations of peptides containing non-standard amino acids like this compound, based on general practices and related studies.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. However, specific DFT studies on this compound are not widely reported in the public domain. The following sections describe the potential applications and insights that could be gained from such studies, based on research on similar molecules.

DFT calculations can provide a detailed picture of the electronic structure of this compound. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. The energy and distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of electrostatic potential maps would reveal the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. While no specific studies were found for this compound, research on other indane carboxylic acid derivatives demonstrates the utility of these methods. researchgate.net

DFT is a valuable tool for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. For instance, understanding the transition states involved in peptide bond formation involving this sterically hindered amino acid could aid in developing more efficient synthetic protocols.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to its target protein.

In a study focused on discovering novel inhibitors of the spike/ACE2 protein interaction, this compound was used as a structural component to rigidify macrocyclic peptidomimetics. frontiersin.org Molecular docking was employed to screen these peptidomimetics against the ACE2 receptor. The docking simulations predicted the binding affinity and the specific interactions between the macrocycle and the protein's binding site.

Table 2: Representative Molecular Docking Results for a Peptidomimetic Containing this compound Targeting ACE2

| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Peptidomimetic Cluster 1 | ACE2 | -4.6 to -7.3 | Leucine (B10760876) 79 (within a 15 Å radius grid) |

The docking scores indicate the potential for inhibitory activity, with more negative values suggesting stronger binding. frontiersin.org

These docking studies revealed that the rigid structure imparted by this compound could contribute to a favorable binding pose within the target's active site. The indane group can participate in hydrophobic interactions with nonpolar residues of the protein, while the amino and carboxyl groups can form hydrogen bonds and electrostatic interactions, thus anchoring the ligand in the binding pocket.

Preclinical Evaluation and Translational Research Considerations

In Vitro Biological Assessment

Cell Line-Based Efficacy Studies (e.g., Cancer Cell Lines, Viral Cultures)

No specific studies detailing the efficacy of 2-Amino-2-indancarboxylic acid against cancer cell lines or in viral cultures were identified in the available literature. Its research application is predominantly as a structural scaffold for the synthesis of more complex molecules and conformationally constrained peptides acs.orgacs.org.

Enzymatic Assays for Target Inhibition

Research into the direct enzymatic inhibition by this compound is limited. However, one study investigated its interaction with Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the elimination of ammonia (B1221849) from L-phenylalanine.

Interaction with Phenylalanine Ammonia-Lyase (PAL): In a kinetic analysis of the PAL-1 isozyme from parsley, this compound was found to serve as a substrate of the enzyme. It was converted by PAL-1 to indene-2-carboxylic acid nih.gov. In contrast, its phosphonic acid analogue, 2-aminoindan-2-phosphonic acid (AIP), was identified as a potent, competitive, slow-binding inhibitor of the same enzyme nih.gov.

Potential Tyrosine Hydroxylase Inhibition: Some chemical suppliers suggest that this compound can be used as a potential tyrosine hydroxylase inhibitor, though primary research data supporting this claim is not readily available jennysynth.com.

The table below summarizes the findings related to enzymatic assays.

| Enzyme | Role of this compound | Finding |

| Phenylalanine Ammonia-Lyase (PAL-1) | Substrate | The compound is converted to indene-2-carboxylic acid by the enzyme. Its phosphonic analogue, AIP, is a potent inhibitor of PAL-1 with a K(i) of 7+/-2 nM nih.gov. |

Cellular Mechanism of Action Studies

Detailed Analysis of Apoptosis and Cell Cycle Perturbations

There is no available scientific literature that provides a detailed analysis of apoptosis induction or cell cycle perturbations caused by this compound.

Investigation of Target Engagement Biomarkers

No studies investigating target engagement biomarkers for this compound were found. Research has not progressed to a stage where such specific translational markers have been identified or published.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

No data regarding the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic profiling of this compound in preclinical models is available in the reviewed literature.

In Vitro Microsomal Stability Assessment

The metabolic stability of a potential therapeutic compound is a cornerstone of early preclinical evaluation. This assessment, typically conducted using liver microsomes, helps predict how a drug might be cleared from the body. mttlab.eu Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. mttlab.eunih.gov By incubating a compound with these microsomes, researchers can determine its intrinsic clearance rate and metabolic half-life. nih.govdundee.ac.uk

However, it is crucial to note that the presence of a carboxylic acid group in this compound could significantly alter its metabolic profile compared to 2-aminoindane. Carboxylic acid moieties can influence how a molecule interacts with metabolizing enzymes and may open up additional pathways for biotransformation. Therefore, dedicated microsomal stability studies on this compound are necessary to accurately characterize its metabolic fate.

Table 1: Representative Parameters in a Microsomal Stability Assay

| Parameter | Description | Example Value |

| Test Compound Concentration | The initial concentration of the compound being tested. | 1 µM |

| Microsomal Protein Concentration | The amount of liver microsomal protein used in the incubation. | 0.5 mg/mL |

| Incubation Time | The duration over which the compound is exposed to the microsomes. | 0, 5, 15, 30, 60 min |

| Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized. | > 60 min (High Stability) |

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. | < 12 µL/min/mg protein |

Toxicity and Selectivity Assessment

Cytotoxicity Assessment in Normal Cell Lines

A critical step in the preclinical safety evaluation of any potential therapeutic agent is to assess its cytotoxicity against normal, healthy cells. This helps to establish a therapeutic window and identify potential for off-target toxicity. Such assessments are often carried out in vitro using a variety of human cell lines representing different tissues.

While specific studies detailing the cytotoxicity of this compound in normal cell lines are not widely published, the general approach involves exposing these cells to a range of concentrations of the compound. Cell viability is then measured using assays such as the MTT assay, which assesses metabolic activity. nih.gov For example, studies on the non-protein amino acid L-azetidine-2-carboxylic acid in BV2 microglial cells showed a significant reduction in cell viability at concentrations above 1000 µM. nih.govmdpi.com

The degree of selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells. ekb.eg A higher SI value is desirable, as it indicates that the compound is more toxic to malignant cells than to healthy ones.

Differential Effects on Healthy vs. Malignant Cells

The unique metabolic dependencies of cancer cells can sometimes be exploited for therapeutic benefit. Amino acids and their analogs can have differential effects on healthy versus malignant cells due to the altered metabolic pathways in cancer. nih.gov For example, some D-amino acids have been shown to inhibit tumor cell proliferation, while others may support it, depending on the cancer type. nih.govmdpi.com

The structural similarity of this compound to natural amino acids suggests that it could potentially interact with cellular pathways involved in amino acid metabolism and transport. chemimpex.com Alterations in amino acid levels and metabolism are known to occur during carcinogenesis to support the increased demand for protein and nucleic acid synthesis. dntb.gov.ua This raises the possibility that this compound could be selectively taken up or utilized by cancer cells, leading to differential effects. However, without direct experimental evidence, this remains speculative. Further research is needed to determine if this compound exhibits any selective activity against malignant cells compared to their healthy counterparts.

Advanced Analytical Methodologies for 2 Amino 2 Indancarboxylic Acid and Its Metabolites

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, provides the high sensitivity and selectivity required for analyzing 2-Amino-2-indancarboxylic acid and its metabolites in biological and environmental samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the rapid and specific quantification of amino acids. nih.gov For this compound, a reversed-phase LC method would typically be employed. Given the polar, zwitterionic nature of amino acids, which can lead to poor retention on standard C18 columns, specialized columns or mobile phase modifiers are often used. thermofisher.com Ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are alternative approaches to enhance retention and separation. nih.gov

Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This high selectivity minimizes interference from matrix components. mdpi.com For robust quantification, a stable isotope-labeled internal standard of this compound would be ideal.

Table 1: Representative LC-MS/MS Parameters for Quantification

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 or Mixed-Mode Column | Separation of the analyte from other matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | To ensure optimal separation and peak shape. |

| Injection Volume | 5 - 20 µL | Volume of the prepared sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |

| Monitored Transition | Precursor Ion (Q1) → Product Ion (Q3) | Provides high selectivity and sensitivity for quantification. |

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for metabolite profiling. However, due to the low volatility and thermal instability of amino acids like this compound, chemical derivatization is a mandatory step before analysis. nih.govmdpi.com A common approach is a two-step derivatization: first, esterification of the carboxylic acid group (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride, PFPA). nih.gov This process creates a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates mass spectra that can be used to identify metabolites by comparing them to spectral libraries or known standards. shimadzu.eu This technique is particularly useful for identifying metabolites resulting from metabolic pathways such as hydroxylation or deamination, after they have been appropriately derivatized. A study on the related compound 2-amino-2-thiazoline-4-carboxylic acid successfully used GC-MS for its analysis in plasma, demonstrating the viability of this approach for similar structures. researchgate.netnih.gov

Table 2: Typical GC-MS Methodology for Metabolite Analysis

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Prep | Protein precipitation followed by solid-phase extraction. | To remove interfering macromolecules and concentrate the analytes. |

| 2. Derivatization | Two-step process: 1. Esterification (e.g., 2 M HCl in Methanol) 2. Acylation (e.g., PFPA in Ethyl Acetate) | To increase the volatility and thermal stability of the amino acid and its metabolites for GC analysis. nih.gov |

| 3. GC Separation | Capillary column (e.g., DB-5ms) with a temperature gradient. | To separate the derivatized analytes based on their physicochemical properties. |

| 4. MS Detection | Electron Ionization (EI) source; scanning mode for identification. | To generate fragment ions, creating a mass spectrum that serves as a molecular fingerprint for identification. |

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is critical for the definitive structural confirmation of this compound and the elucidation of its unknown metabolites. nih.gov Unlike nominal mass instruments like triple quadrupoles, HRMS instruments (e.g., Orbitrap or Time-of-Flight) can measure mass-to-charge ratios (m/z) with very high accuracy, typically to within 5 parts per million (ppm). mdpi.com

This high mass accuracy allows for the determination of the elemental formula of a detected ion. thermofisher.cn For the parent compound, HRMS can confirm its expected elemental composition. For metabolites, it can identify additions or modifications to the parent structure. For instance, a study on the related compound 2-aminoindane used LC-HRMS to identify hydroxylated and acetylated metabolites based on their accurate masses. nih.gov The fragmentation pattern (MS/MS spectrum) obtained in an HRMS instrument further aids in pinpointing the location of the modification on the molecule. nih.gov

Table 3: Example of Structural Confirmation using HRMS

| Compound | Elemental Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₀H₁₁NO₂ | 178.0863 | 178.0861 | -1.12 |

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons on the indan (B1671822) ring system would appear in the downfield region (typically 7.0-7.5 ppm). The aliphatic protons of the five-membered ring would produce signals in the aliphatic region (around 3.0 ppm). The amino (-NH₂) and carboxylic acid (-OH) protons are exchangeable and may appear as broad signals. researchgate.net

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid group at a highly deshielded position (around 175-185 ppm). libretexts.org Aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the indan structure would appear further upfield. NMR is also an excellent tool for assessing the purity of a sample, as impurities would give rise to additional, unassignable signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C=O) | - | ~178 |

| Aromatic (C-H) | 7.1 - 7.4 | 124 - 128 |

| Aromatic Quaternary (C) | - | 140 - 145 |

| Aliphatic Quaternary (C-NH₂) | - | ~65 |

| Aliphatic Methylene (CH₂) | ~3.2 | ~38 |

| Carboxylic Acid (O-H) | 10 - 12 (broad) | - |

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption of this compound is dominated by the benzene ring of the indan moiety. Aromatic amino acids typically exhibit absorption in the 250-300 nm region of the UV spectrum. nih.gov

The indan structure is expected to show absorption bands corresponding to π → π* electronic transitions of the aromatic ring. Typically, two main absorption bands are observed for benzene and its derivatives: a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. The presence of the fused aliphatic ring and the amino and carboxyl substituents may cause slight shifts (bathochromic or hypsochromic) in the position and intensity of these absorption maxima (λ_max). This technique is often used for simple quantification if the analyte is sufficiently pure and has a strong chromophore.

Table 5: Expected UV Spectroscopic Data

| Wavelength (λ_max) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~265 nm | π → π* (B-band) | Benzene ring of the indan system |

Derivatization Techniques for Enhanced Detection and Separation

In the analysis of this compound and its metabolites, derivatization is a critical step to overcome challenges related to their inherent physicochemical properties. Many analytical techniques, particularly reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry (MS), benefit from the modification of the analyte to improve retention, enhance detector response, and increase sensitivity. nih.gov this compound, a cyclic amino acid, presents unique considerations for derivatization due to the sterically hindered nature of its secondary amine. This section explores advanced derivatization methodologies tailored for such compounds.

Pre-column Derivatization Strategies

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. nih.gov This strategy is widely employed in amino acid analysis to attach a chromophore or fluorophore to the molecule, enabling sensitive detection by UV-Visible or fluorescence detectors. jascoinc.com Furthermore, derivatization increases the hydrophobicity of polar amino acids, leading to better retention and separation on commonly used reversed-phase columns like C18. mdpi.com

For this compound, the choice of derivatizing agent is crucial. As an α,α-disubstituted cyclic amino acid, its amino group is secondary and sterically hindered. Reagents that react exclusively with primary amines, such as o-phthalaldehyde (OPA), are unsuitable for the direct derivatization of the parent compound. mdpi.comdiva-portal.org While OPA is a popular reagent for primary amino acids due to its rapid reaction and the formation of highly fluorescent isoindole products, it will not react with the secondary amine of this compound. nih.govdiva-portal.org

Therefore, reagents capable of reacting with secondary amines are required. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established reagent for both primary and secondary amino acids, forming stable, highly fluorescent derivatives. jascoinc.comnih.govnih.gov The reaction proceeds under basic conditions, where FMOC-Cl reacts with the amino group to form a carbamate linkage. researchgate.net This process not only attaches a strongly UV-absorbing and fluorescent fluorenyl moiety but also significantly increases the molecule's hydrophobicity, which is ideal for reversed-phase HPLC separation. nih.gov The stability of FMOC derivatives, which can last for over 48 hours, allows for automated analysis of numerous samples without significant degradation. nih.gov

Other reagents used for secondary amines include Phenylisothiocyanate (PITC), also known as Edman's reagent, which reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active. nih.gov However, the derivatization process can be complex and the derivatives may have limited stability. nih.gov